molecular formula C4H9N3OS B123205 1,3-Thiazolidine-4-carbohydrazide CAS No. 155264-41-8

1,3-Thiazolidine-4-carbohydrazide

Cat. No.: B123205
CAS No.: 155264-41-8
M. Wt: 147.2 g/mol
InChI Key: BHNQYDGVMUREET-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazolidine-4-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters under basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazolidine ring .

Industrial Production Methods

Industrial production of this compound often employs eco-friendly methods such as microwave irradiation and solvent-free conditions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazolidine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Thiazolidine-4-carbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,3-Thiazolidine-4-carbohydrazide can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its versatile biological activities and its potential as a scaffold for the development of new therapeutic agents. Its ability to undergo various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1,3-thiazolidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3OS/c5-7-4(8)3-1-9-2-6-3/h3,6H,1-2,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNQYDGVMUREET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554968
Record name 1,3-Thiazolidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155264-41-8
Record name 1,3-Thiazolidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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